molecular formula C8H12O2 B13463626 2-Oxaspiro[4.4]nonan-4-one

2-Oxaspiro[4.4]nonan-4-one

Cat. No.: B13463626
M. Wt: 140.18 g/mol
InChI Key: UBZMEGPVNFOFRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxaspiro[44]nonan-4-one is a chemical compound with the molecular formula C8H12O2 It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxaspiro[4.4]nonan-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of γ-hydroxy carboxylic acids with sodium ethoxide can lead to the formation of spiroketal structures . Another method involves the use of visible-light-induced intermolecular dearomative cyclization of furans, which provides access to spirocycle skeletons under mild reaction conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of spiro compound synthesis, such as the use of efficient catalysts and optimized reaction conditions, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Oxaspiro[4.4]nonan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can participate in radical cyclization reactions under visible light, leading to the formation of substituted spirolactones .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium ethoxide, visible-light catalysts such as fac-Ir(ppy)3, and various organic solvents. The reaction conditions often involve mild temperatures and controlled light exposure to facilitate the desired transformations .

Major Products: The major products formed from the reactions of this compound include various spiroketal derivatives and substituted spirolactones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Oxaspiro[4.4]nonan-4-one involves its ability to participate in radical cyclization reactions. The compound can undergo visible-light-induced intermolecular dearomative cyclization, leading to the formation of spirocycle skeletons. This process involves the generation of radical intermediates and the subsequent cyclization to form the desired products .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-Oxaspiro[4.4]nonan-4-one include 2-Oxaspiro[4.4]nonan-3-one and 2-{2-oxaspiro[4.4]nonan-3-yl}acetic acid . These compounds share the spiro structure but differ in the position and nature of functional groups.

Uniqueness: this compound is unique due to its specific spiro structure and the position of the oxo group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

2-Oxaspiro[4.4]nonan-4-one is a spirocyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action and potential applications in drug development.

Chemical Structure and Properties

This compound features a spirocyclic framework that contributes to its stability and reactivity. The compound's chemical formula is C8H12O2C_8H_{12}O_2, and it is classified under various chemical databases, including PubChem, where it is identified by CID 15566992 .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

  • Case Study : A study conducted by BenchChem reported that this compound was investigated for its antimicrobial properties, showing promising results against several pathogens.

Antifungal Activity

In addition to its antibacterial effects, the compound has also been evaluated for antifungal activity. Preliminary findings suggest that it may inhibit the growth of various fungal species, which could be beneficial in developing antifungal agents.

  • Research Findings : The compound's structure allows for specific interactions with fungal cell membranes, potentially disrupting their integrity and leading to cell death.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound, particularly its effects on cancer cell lines.

  • Mechanism of Action : The compound appears to exert its anticancer effects through the modulation of key signaling pathways involved in cell proliferation and apoptosis. For instance, it has been shown to downregulate Epidermal Growth Factor Receptor (EGFR) expression in breast cancer cell lines (MCF7) .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial metabolism or cancer cell growth.
  • Receptor Modulation : Its spirocyclic structure allows for effective binding to receptors involved in cell signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in target cells, leading to apoptosis.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can provide insights into structure-activity relationships:

Compound NameStructure CharacteristicsBiological Activity
1-Oxaspiro[4.4]nonan-3-oneSimilar spirocyclic structureAntimicrobial
2-Isopropyl-1-oxaspiro[4.4]nonan-4-oneContains an isopropyl groupEnhanced stability
2-Oxo-1-oxaspiro[4.4]nonane-4-carboxylic acidCarboxylic acid derivativePotential anti-inflammatory

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-oxaspiro[4.4]nonan-4-one

InChI

InChI=1S/C8H12O2/c9-7-5-10-6-8(7)3-1-2-4-8/h1-6H2

InChI Key

UBZMEGPVNFOFRW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)COCC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.